Biotin-EDA-PEG5-NHS

Description

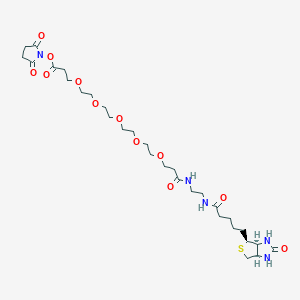

Structure

2D Structure

Properties

Molecular Formula |

C30H49N5O12S |

|---|---|

Molecular Weight |

703.81 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H49N5O12S/c36-24(4-2-1-3-23-29-22(21-48-23)33-30(41)34-29)31-9-10-32-25(37)7-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-8-28(40)47-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41)/t22-,23-,29-/m0/s1 |

InChI Key |

XOCLEGZGRGGGTF-BOSRLCDASA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-EDA-PEG5-NHS |

Origin of Product |

United States |

Chemical Structure and Functional Group Reactivity in Research Design

Biotin (B1667282) Moiety: Affinity-Based Tagging in Molecular Systems

The biotin group, a water-soluble B-vitamin, functions as a highly specific and robust affinity tag. thermofisher.com Its primary role stems from its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.comgbiosciences.com This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the order of 10-15 M, making the binding rapid and essentially irreversible under a wide range of pH, temperature, and denaturing conditions. thermofisher.comgbiosciences.comthermofisher.com

In research design, this high-affinity interaction is exploited for numerous applications. gbiosciences.com Once a target molecule is labeled using Biotin-EDA-PEG5-NHS, the biotin tag allows for its capture using streptavidin- or avidin-coated surfaces, such as beads for affinity purification or microplates for immunoassays like ELISA. thermofisher.comgbiosciences.com The small size of the biotin molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the biological function of the labeled protein. gbiosciences.com This property, combined with the low abundance of naturally biotinylated proteins in cells, minimizes background binding and ensures high sensitivity and specificity in detection and purification assays. gbiosciences.com

Polyethylene (B3416737) Glycol (PEG5) Spacer: Influence on Conjugate Hydrophilicity and Steric Properties

The spacer arm in this compound consists of a discrete-length polyethylene glycol (PEG) chain with five repeating ethylene (B1197577) glycol units. This PEG spacer serves several critical functions that enhance the performance of the bioconjugate.

Enhanced Hydrophilicity : The PEG chain is inherently hydrophilic, which increases the water solubility of both the labeling reagent itself and the resulting biotinylated molecule. creative-biolabs.comthermofisher.com This is particularly beneficial for preventing the aggregation of labeled proteins, which can be an issue during storage and in various experimental applications. thermofisher.com

Reduction of Steric Hindrance : The flexible, extended nature of the PEG5 spacer arm physically separates the biotin tag from the surface of the labeled molecule. This separation minimizes steric hindrance, ensuring that the biotin remains accessible for binding to the deep biotin-binding pocket of streptavidin or avidin.

Minimized Non-specific Binding : PEGylation, the attachment of PEG chains, is known to reduce the non-specific binding of proteins to surfaces. This property helps to lower the background signal in various assays, thereby improving the signal-to-noise ratio. fishersci.nl

Defined Length : Unlike traditional PEG polymers that consist of a heterogeneous mixture of different chain lengths, the PEG5 spacer in this reagent is a homogeneous compound with a defined molecular weight and length (a 21.7 Å spacer arm). fishersci.nlavantorsciences.com This precision allows for more reproducible and well-characterized bioconjugation outcomes. avantorsciences.comsigmaaldrich.com

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Coupling Mechanism

The N-hydroxysuccinimide (NHS) ester is the reactive group at the terminus of the linker, responsible for covalently attaching the entire molecule to a target. axispharm.com NHS esters are highly reactive and selective towards primary amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comglenresearch.com

The coupling reaction occurs when the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com This reaction is most efficient in aqueous, non-nucleophilic buffers at a pH range of 7.2 to 8.5. fishersci.nlthermofisher.com While the NHS ester can also react with water (hydrolysis), the aminolysis reaction is generally more favorable, especially at higher concentrations of the target molecule. glenresearch.comnih.gov The stability and specificity of the resulting amide bond make NHS ester chemistry one of the most common and reliable methods for bioconjugation. glenresearch.com

Data Tables

Table 1: Summary of this compound Functional Components

| Component | Primary Function | Key Scientific Properties |

|---|---|---|

| Biotin | Affinity Tag | Forms a highly stable, non-covalent bond with streptavidin/avidin (Kd ≈ 10-15 M). thermofisher.comgbiosciences.com |

| Ethylenediamine (B42938) (EDA) | Structural Linker | Provides a short, flexible linkage by forming stable amide bonds. axispharm.comwiley-vch.de |

| PEG5 Spacer | Hydrophilic Spacer | Increases conjugate solubility, reduces steric hindrance, and minimizes non-specific binding. thermofisher.comfishersci.nl |

| NHS Ester | Amine-Reactive Group | Reacts specifically with primary amines (pH 7.2-8.5) to form stable covalent amide bonds. glenresearch.comthermofisher.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Biotin |

| Streptavidin |

| Avidin |

| Ethylenediamine |

Synthetic Strategies and Derivatization Methodologies for Biotin Eda Peg5 Nhs Analogs

Preparation of N-Hydroxysuccinimide Activated Biotin (B1667282) Derivatives

The foundation of many biotinylation reagents lies in the activation of biotin's carboxylic acid group to facilitate its reaction with primary amines on target biomolecules. broadpharm.com The N-hydroxysuccinimide (NHS) ester is a widely used activated form due to its high reactivity towards amines at physiological pH and the formation of stable amide bonds. windows.netthermofisher.com

The synthesis of NHS-activated biotin typically involves the reaction of biotin with N,N'-disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.netumich.edu For instance, a common procedure involves dissolving biotin in a suitable organic solvent such as dimethylformamide (DMF), followed by the addition of triethylamine (B128534) and N,N'-disuccinimidyl carbonate. nih.gov The reaction mixture is stirred at room temperature to allow for the formation of the biotin-NHS ester. nih.gov The product can then be purified through trituration with solvents like ether and ethyl acetate (B1210297) to yield the desired activated biotin. nih.gov

The stability of NHS esters is a critical consideration; they are susceptible to hydrolysis, which renders them non-reactive. windows.netthermofisher.com Therefore, these reagents are often prepared immediately before use or stored under anhydrous conditions to maintain their activity. windows.net The introduction of a sulfo-NHS group can enhance the water solubility of the reagent, allowing for biotinylation reactions to be performed entirely in aqueous buffers. rsc.org

Table 1: Common Reagents for NHS-Activation of Biotin

| Reagent | Role | Reference |

| N,N'-Disuccinimidyl carbonate (DSC) | Activating agent | nih.govresearchgate.net |

| N-Hydroxysuccinimide (NHS) | Activating agent | researchgate.netumich.edu |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | umich.edukorambiotech.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble coupling agent | rsc.orgkorambiotech.com |

| Triethylamine | Base | nih.gov |

| Dimethylformamide (DMF) | Solvent | nih.gov |

Incorporation of Polyethylene (B3416737) Glycol Spacers

To overcome challenges such as steric hindrance and aggregation of biotinylated molecules, polyethylene glycol (PEG) spacers are frequently incorporated into the design of biotinylation reagents. thermofisher.comthermofisher.com The hydrophilic and flexible nature of PEG chains enhances the water solubility of the entire reagent and the resulting biotinylated conjugate. thermofisher.com This is particularly advantageous when working with proteins, as it helps to prevent aggregation during storage. thermofisher.com

The length of the PEG spacer can be precisely controlled to optimize the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin. thermofisher.comthermofisher.com Reagents with varying numbers of PEG units, such as PEG4, PEG5, and PEG11, are commercially available or can be synthesized to suit specific experimental needs. thermofisher.comfishersci.semedchemexpress.com The synthesis of biotin-PEG derivatives often involves coupling a pre-activated biotin, such as biotin-NHS, with a PEG molecule containing a terminal reactive group, like an amine. lumiprobe.com Alternatively, a biotin-PEG-acid can be synthesized and subsequently activated with an NHS ester. sigmaaldrich.com

The use of discrete-length PEG spacers, as opposed to heterogeneous mixtures, provides greater precision in bioconjugation applications. fishersci.com This allows for the fine-tuning of the linker length to maximize the binding efficiency and sensitivity of assays. thermofisher.com

Table 2: Examples of Biotin-PEG Conjugates

| Compound | Spacer Length | Key Feature | Reference |

| NHS-PEG4-Biotin | 4 PEG units | Water-soluble, amine-reactive | thermofisher.comthermofisher.com |

| Maleimide-PEG11-Biotin | 11 PEG units | Sulfhydryl-reactive | thermofisher.com |

| Hydrazide-PEG4-Biotin | 4 PEG units | Carbohydrate-reactive | thermofisher.com |

| Biotin-PEG-OH | Variable | Hydroxyl-terminated for further modification | creativepegworks.com |

Coupling of Ethylenediamine (B42938) Linker for Bifunctional Design

The inclusion of an ethylenediamine (EDA) linker introduces a primary amine group, creating a bifunctional reagent that can be further modified. medchemexpress.commedchemexpress.com In the context of Biotin-EDA-PEG5-NHS, the EDA component serves as a bridge between the biotin-PEG portion and the NHS ester. The synthesis of such a construct involves a multi-step process.

Typically, a biotin-PEG molecule with a terminal carboxylic acid is first synthesized. This intermediate is then reacted with an excess of ethylenediamine. This reaction results in the formation of an amide bond between the carboxylic acid of the PEG spacer and one of the amino groups of the ethylenediamine, leaving the other amino group free. This free amine can then be reacted with an NHS-ester activating agent to create the final Biotin-EDA-PEG-NHS reagent.

This bifunctional design allows for a modular approach to synthesizing a variety of biotinylation reagents with different reactive groups and spacer lengths. The EDA linker provides a convenient handle for introducing the desired functionality for specific applications. axispharm.com

Development of Related Biotinylated Linkers for Specific Research Needs

The fundamental principles of biotinylation chemistry have been adapted to create a diverse array of biotinylated linkers to address specific research challenges. labinsights.nl These variations often involve altering the reactive group, the spacer arm, or incorporating cleavable elements.

For instance, biotinylation reagents with maleimide (B117702) groups are designed for specific reaction with sulfhydryl groups on cysteines, while hydrazide-containing reagents target carbohydrate moieties. thermofisher.comfishersci.com This specificity allows for targeted labeling of biomolecules without affecting other functional groups. thermofisher.com

Cleavable linkers represent another important class of biotinylated reagents. These linkers contain a bond that can be selectively broken under specific conditions, such as changes in pH or the presence of a reducing agent. tum.de This feature is particularly useful for applications involving the purification and subsequent release of biotinylated molecules from avidin or streptavidin matrices.

Furthermore, the development of trifunctional linkers, which may include a biotin, a reactive group, and a photoreactive group, has expanded the possibilities for cross-linking and protein interaction studies. korambiotech.com The ongoing development of novel biotinylated linkers continues to provide researchers with more sophisticated tools for exploring complex biological systems. nih.gov

Bioconjugation Applications and Methodologies Employing Biotin Eda Peg5 Nhs

Optimization of Bioconjugation Parameters

Buffer Conditions and pH Effects on Amide Bond Formation

The conjugation of Biotin-EDA-PEG5-NHS to biomolecules relies on the reaction between its N-hydroxysuccinimide (NHS) ester functional group and primary amines (-NH₂) present on the target molecule, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins. creative-biolabs.combroadpharm.com This reaction results in the formation of a stable and irreversible amide bond. creative-biolabs.combroadpharm.com The efficiency and specificity of this conjugation are critically dependent on the reaction buffer conditions, particularly the pH. lumiprobe.comthermofisher.com

The reaction of NHS esters with primary amines is highly pH-dependent. lumiprobe.com The optimal pH range for this acylation reaction is between 7.2 and 8.5. thermofisher.com Within this slightly alkaline range, the primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic enough to attack the ester group, leading to efficient conjugation. lumiprobe.comthermofisher.com

Commonly used buffers for NHS ester coupling reactions include phosphate-buffered saline (PBS), borate, HEPES, and carbonate/bicarbonate buffers, provided they are adjusted to the optimal pH range. thermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target molecule for reaction with the NHS ester, effectively quenching the biotinylation reaction. thermofisher.comantibody-creativebiolabs.com

| Parameter | Recommendation | Rationale | References |

| Optimal pH Range | 7.2 - 8.5 | Balances amine deprotonation for nucleophilic attack and minimizes NHS ester hydrolysis. | thermofisher.com |

| Low pH Effects (<7.2) | Decreased Efficiency | Primary amines are protonated (-NH₃⁺) and non-reactive. | lumiprobe.com |

| High pH Effects (>8.5) | Decreased Efficiency | Rapid hydrolysis of the NHS ester competes with the conjugation reaction. | lumiprobe.comthermofisher.com |

| Recommended Buffers | Phosphate, Borate, HEPES, Bicarbonate | Amine-free and can be reliably buffered within the optimal pH range. | thermofisher.com |

| Incompatible Buffers | Tris, Glycine | Contain primary amines that compete with the target molecule for conjugation. | thermofisher.comantibody-creativebiolabs.com |

| Reaction Time | 30-60 min (RT) to 2-4 hours (4°C) | Dependent on factors like temperature and concentration; longer times at lower temperatures. | thermofisher.comantibody-creativebiolabs.com |

Post-Conjugation Purification Strategies

Following the biotinylation reaction, the mixture contains the desired biotin-conjugated molecule, unreacted this compound, and the N-hydroxysuccinimide by-product. It is essential to purify the conjugated product to remove these excess reagents, which could otherwise interfere with subsequent downstream applications. thermofisher.com The purification strategy chosen depends on the scale of the reaction and the nature of the biotinylated molecule.

The most common methods for purifying biotinylated proteins and other macromolecules are based on size exclusion or affinity chromatography. wikipedia.org

Affinity Purification: This method leverages the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin). wikipedia.orgsigmaaldrich.com The reaction mixture is passed over a support matrix (such as agarose (B213101) beads, magnetic beads, or chromatography columns) to which streptavidin is immobilized. sigmaaldrich.com The biotinylated molecule binds with very high affinity, while excess biotin reagent and other reaction components are washed away. sigmaaldrich.com While this method is highly effective for capture and immobilization, eluting the biotinylated product from the streptavidin support is a significant challenge due to the strength of the interaction (Ka = 10¹⁵ M⁻¹). thermofisher.com Elution often requires harsh, denaturing conditions, such as 8M guanidine-HCl at pH 1.5, which can irreversibly denature the purified protein. wikipedia.orgthermofisher.com Therefore, this method is ideal for applications where the biotinylated molecule remains immobilized, such as in pull-down assays or on biosensor surfaces.

Size Exclusion Chromatography (Gel Filtration/Desalting): This is the most common method for separating the relatively large, biotinylated protein from the small, unreacted this compound reagent (MW = 703.8 g/mol ). creative-biolabs.com The technique employs porous beads packed into a column (often a pre-packed desalting column). antibody-creativebiolabs.com Larger molecules (the conjugated protein) cannot enter the pores and thus travel through the column more quickly (in the void volume), while smaller molecules (unreacted biotin reagent and NHS by-product) enter the pores and are retarded, eluting later. gbiosciences.com This method effectively separates the conjugate from contaminants based on size.

Dialysis: For large-volume samples, dialysis can be used. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that is large enough to retain the biotinylated protein but allows the small, unreacted biotin reagent to diffuse out into a large volume of buffer. antibody-creativebiolabs.com

| Purification Method | Principle | Primary Use Case | Advantages | Disadvantages | References |

| Affinity Chromatography (Streptavidin) | High-affinity binding of biotin to immobilized streptavidin. | Immobilization, pull-down assays, enrichment. | High specificity and purity of captured material. | Harsh elution conditions required, often denaturing the target molecule. | wikipedia.orgsigmaaldrich.comthermofisher.com |

| Size Exclusion Chromatography (Gel Filtration/Desalting) | Separation based on molecular size. | Removal of excess, low-molecular-weight biotin reagent. | Mild conditions preserve protein function; rapid and efficient. | Potential for sample dilution. | antibody-creativebiolabs.comgbiosciences.com |

| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Purification of large volume/high concentration samples. | Gentle, preserves protein activity. | Time-consuming; not suitable for small volumes. | antibody-creativebiolabs.com |

| Magnetic Separation | Use of streptavidin-coated magnetic beads to bind the biotinylated molecule. | Small-scale purification and immunoprecipitation. | Rapid and easy separation using a magnetic rack; high throughput potential. | Elution challenges are the same as for other affinity methods. | sigmaaldrich.com |

Advanced Applications in Biochemical and Molecular Research Systems

Immunoassays and Affinity-Based Detection Systems

Biotin-EDA-PEG5-NHS is instrumental in enhancing the performance of various immunoassays. The biotin-streptavidin interaction, known for its high affinity and specificity, serves as a powerful amplification strategy in these systems. nih.govwho.int The PEG5 spacer plays a crucial role by providing spatial separation between the biotin (B1667282) moiety and the labeled biomolecule, which can reduce steric hindrance and improve the accessibility of biotin for binding to streptavidin. axispharm.comaxispharm.com

In the context of ELISA, this compound is employed to label detection antibodies, a process that can significantly enhance assay sensitivity. The NHS ester of the compound reacts with primary amines on the antibody, creating a stable amide bond. creative-biolabs.combroadpharm.com Once the biotinylated antibody binds to the target antigen, a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase) is introduced. The high affinity of the biotin-streptavidin interaction allows for the recruitment of multiple enzyme molecules per antigen-antibody binding event, leading to a substantial amplification of the signal upon substrate addition. who.intnih.gov

A generalized protocol for enhancing ELISA sensitivity using a biotinylated detection antibody is outlined below:

| Step | Procedure | Purpose |

| 1 | Antigen Coating | Immobilize the target antigen onto the microplate wells. |

| 2 | Blocking | Block unoccupied sites on the well surface to prevent non-specific binding. |

| 3 | Primary Antibody Incubation | Add the primary antibody specific to the immobilized antigen. |

| 4 | Biotinylated Secondary Antibody Incubation | Introduce the secondary antibody, conjugated with this compound, which binds to the primary antibody. |

| 5 | Streptavidin-Enzyme Conjugate Incubation | Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) that binds to the biotinylated secondary antibody. |

| 6 | Substrate Addition | Add the appropriate enzyme substrate to generate a detectable signal. |

| 7 | Detection | Measure the signal (e.g., absorbance, fluorescence, luminescence), which is proportional to the amount of antigen. |

In Western and Dot blot analyses, this compound is used to label detection antibodies, offering an alternative to direct or indirect enzyme-conjugated antibodies. fortislife.comlumiprobe.com After the transfer of proteins to a membrane and blocking, the membrane is incubated with a primary antibody, followed by a secondary antibody that has been biotinylated using this compound. The subsequent addition of a streptavidin-enzyme conjugate leads to signal amplification, similar to the mechanism in ELISA. fortislife.comlumiprobe.com This biotin-streptavidin-based amplification can increase the sensitivity of detection, allowing for the visualization of low-abundance proteins. fortislife.com

The robust and highly specific nature of the biotin-streptavidin interaction makes this compound suitable for the development of high-throughput screening (HTS) assays. iris-biotech.de For instance, in assays designed to screen for inhibitors of protein-protein interactions, one protein can be biotinylated using this compound and immobilized on a streptavidin-coated microplate. The binding of a second, labeled protein can then be measured in the presence of potential inhibitory compounds. The flexibility and water solubility imparted by the PEG5 linker can help maintain the native conformation and activity of the immobilized protein, leading to more reliable screening results. issuu.com

Application in Western Blot and Dot Blot Protocols

Biosensor Development and Surface Functionalization

The unique properties of this compound make it a valuable reagent for the development of biosensors and the functionalization of various surfaces for bio-interaction studies. The ability to create stable, biotinylated surfaces is fundamental to many biosensor platforms that rely on the biotin-streptavidin system for capturing and detecting target molecules. nih.govnih.gov

This compound is utilized in the fabrication of biosensors, such as those based on surface plasmon resonance (SPR) or bio-layer interferometry (BLI). nih.govsartorius.com.cn In a typical workflow, a sensor surface containing primary amine groups is first activated. Then, this compound is introduced, and its NHS ester reacts with the surface amines to create a dense layer of biotin molecules. This biotinylated surface can then be coated with streptavidin, which serves as a versatile platform for capturing any biotinylated "bait" molecule (e.g., proteins, nucleic acids). sartorius.com.cnnist.gov

The PEG5 spacer in this compound is advantageous in this context as it extends the biotin moiety away from the sensor surface, which can improve its accessibility to the binding sites of streptavidin and reduce non-specific interactions. researchgate.net

This compound can be used to modify gold and other substrates for bio-interaction studies. researchgate.net For gold surfaces, a common strategy involves first functionalizing the surface with a self-assembled monolayer (SAM) of molecules that present primary amine groups. This compound can then be covalently attached to these amines. nist.gov The resulting biotinylated gold surface can be used to immobilize streptavidin and, subsequently, biotinylated biomolecules for a wide range of applications, including the study of protein-DNA interactions or the assembly of nanoscale structures. researchgate.netnih.gov

The table below summarizes the key functional groups of this compound and their roles in these applications:

| Component | Function | Relevance in Applications |

| Biotin | High-affinity binding tag | Binds to streptavidin or avidin (B1170675) with high specificity, enabling detection and immobilization. axispharm.com |

| Ethylenediamine (B42938) (EDA) | Linker component | Provides a primary amine for reaction with the PEG spacer and contributes to the overall linker length. axispharm.com |

| Polyethylene (B3416737) Glycol (PEG5) | Spacer arm | Increases solubility, reduces steric hindrance, and minimizes non-specific binding. creative-biolabs.comissuu.com |

| N-hydroxysuccinimide (NHS) Ester | Reactive group | Reacts with primary amines on proteins, antibodies, or surfaces to form stable amide bonds. creative-biolabs.combroadpharm.com |

Strategies for Anti-Fouling and Non-Specific Binding Reduction in Biosensors

A significant challenge in the development of sensitive and reliable biosensors is the prevention of non-specific adsorption, or biofouling, where molecules from a complex biological sample adhere indiscriminately to the sensor surface. researchgate.netmdpi.com This phenomenon can obscure the specific signal from the target analyte, leading to false positives and reduced sensor performance. mdpi.com The integration of polyethylene glycol (PEG) chains into surface coatings is a widely adopted and effective strategy to combat biofouling. mdpi.comnih.gov

The PEG component of this compound is instrumental in this context. When a biosensor surface is functionalized with this reagent, the PEG5 chain creates a hydrophilic, flexible, and sterically hindering layer. mdpi.com This layer forms a hydration shell through hydrogen bonding with water molecules, creating a physical and energetic barrier that repels the non-specific adsorption of proteins and other biomolecules. mdpi.com The effectiveness of PEG in reducing fouling is well-documented, with studies showing significant resistance to protein adsorption even from complex media like human blood plasma. researchgate.netmdpi.com By minimizing the background noise from non-specific binding, the PEG5 linker enhances the signal-to-noise ratio, thereby improving the sensitivity and specificity of the biosensor. mdpi.com

Integration into Microfluidic and Nanofabricated Devices

The unique properties of this compound make it highly suitable for the functionalization of surfaces within microfluidic and nanofabricated systems. mdpi.comvdoc.pub These devices, which include lab-on-a-chip systems, biosensors, and nanoparticle-based assays, rely on the precise control of surface chemistry to function correctly. uni-marburg.de

This compound serves as a molecular bridge to immobilize biomolecules onto various substrates. The NHS ester end of the molecule can be used to covalently attach it to surfaces that have been pre-functionalized with primary amines. broadpharm.com Once anchored, the molecule exposes the biotin group at the terminus of the flexible PEG5 linker. This exposed biotin becomes a highly specific docking point for streptavidin-conjugated molecules, such as enzymes, antibodies, or quantum dots. uni-marburg.denih.gov This strategy is widely used to create patterned surfaces within microfluidic channels for capturing specific analytes or to functionalize nanoparticles for targeted imaging and sensing applications. science.govscience.gov The PEG linker's ability to reduce non-specific binding is also crucial in these miniaturized systems, where surface area to volume ratios are high and fouling can quickly impede performance. mdpi.com

Construction of Targeted Molecular and Gene Delivery Systems (Research Level)

The modular nature of this compound allows for its application in the construction of complex molecular delivery systems designed to target specific cells or tissues for research purposes.

Design of Biotin-Mediated Non-Viral Gene Delivery Vehicles

In the field of gene therapy research, developing safe and efficient non-viral vectors is a primary goal. One strategy involves creating delivery vehicles that can target specific cell surface receptors. The high-affinity interaction between biotin and streptavidin provides a robust method for assembling such targeted systems.

A research study demonstrated the creation of a receptor-mediated gene delivery system using a biotin-PEG-NHS derivative. nih.gov In this system, a targeting ligand, epidermal growth factor (EGF), was conjugated with a biotin-PEG-NHS reagent. nih.gov Separately, plasmid DNA was complexed with polyethylenimine (PEI) to form nanoparticles. These particles were then coated with streptavidin. Finally, the biotin-PEG-EGF conjugate was attached to the streptavidin-coated nanoparticles. nih.gov The resulting complex could effectively deliver the plasmid DNA to cells overexpressing the EGF receptor, showcasing how the biotin-PEG-NHS linker acts as a crucial component in the modular assembly of a targeted non-viral gene delivery vehicle. nih.gov The PEG component in such constructs also helps to shield the complex from serum proteins, slightly improving its stability in biological fluids. nih.gov

Role in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are an emerging class of research molecules designed to selectively degrade target proteins within cells. A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be utilized as a heterobifunctional linker in the synthesis of PROTACs for research applications. medchemexpress.combroadpharm.com The NHS ester end can be reacted with an amine-containing E3 ligase ligand. precisepeg.com The biotin end of the molecule serves multiple purposes in a research context. It can be used as an anchor to attach a biotinylated ligand for the target protein, often via a streptavidin bridge, or it can be used as a powerful purification and detection handle during the development and in vitro testing of novel PROTAC constructs. medkoo.commedchemexpress.com The PEG5 spacer provides the necessary length and flexibility to allow the two ends of the chimera to bind their respective protein partners simultaneously and effectively. precisepeg.com

Application in Antibody-Drug Conjugate (ADC) Linker Development (excluding final drug/clinical aspects)

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics where a potent cytotoxic agent is linked to an antibody that targets a specific antigen on cancer cells. The linker is a critical component that connects the antibody and the payload. creative-biolabs.com

In the research and development phase of ADCs, this compound serves as a valuable tool for linker design and conjugation studies. axispharm.comcreative-biolabs.comaxispharm.com The NHS ester group allows for the straightforward conjugation of the linker to primary amine groups, most commonly the side chains of lysine (B10760008) residues, on the antibody. creative-biolabs.com The PEG5 spacer improves the solubility and stability of the resulting conjugate. axispharm.com The terminal biotin group is not typically part of a final clinical ADC but is immensely useful during development. It allows researchers to easily purify the antibody-linker conjugate, to track it in various assays, and to attach detection reagents or model payloads for analytical purposes. nih.gov This enables the systematic evaluation and optimization of conjugation chemistry and linker properties before committing to the synthesis of the final, more complex ADC. scholaris.ca

| Component | Function in ADC Linker Development |

| Biotin | Purification handle, detection tag, attachment point for model payloads. nih.gov |

| EDA-PEG5 | Provides spacing and enhances water solubility of the conjugate. axispharm.com |

| NHS Ester | Reacts with primary amines (e.g., lysine) on the antibody for covalent attachment. creative-biolabs.com |

Studies of Protein-Protein and Protein-Nucleic Acid Interactions

Understanding the complex web of interactions between proteins and other biomolecules is fundamental to molecular biology. This compound is a key reagent for enabling these studies through techniques like pull-down assays, surface plasmon resonance (SPR), and other affinity-based methods. axispharm.com

The general strategy involves using the NHS ester to covalently label a "bait" protein of interest. biochempeg.com This biotinylated protein can then be immobilized onto a solid support coated with streptavidin, such as magnetic beads or a biosensor chip. nih.govnih.gov This immobilized bait is then incubated with a complex mixture of potential binding partners (the "prey"), which could be a cell lysate or a solution of purified proteins or nucleic acids. youtube.com After a washing step to remove non-specific binders, any proteins or nucleic acids that have a genuine interaction with the bait protein will be retained and can be identified using techniques like mass spectrometry or western blotting. nih.govyoutube.com The strong and specific biotin-streptavidin bond ensures stable immobilization of the bait, while the PEG5 spacer provides flexibility and reduces steric hindrance, allowing the bait protein to adopt a more natural conformation and interact effectively with its binding partners. nih.gov

Facilitating Electrophoretic Mobility Shift Assays (EMSA)

This compound is an effective reagent for preparing non-radioactive probes for Electrophoretic Mobility Shift Assays (EMSA), a technique used to study protein-DNA or protein-RNA interactions. In this context, the NHS ester end of the molecule is used to covalently label a protein or an amine-modified nucleic acid probe.

The key advantages conferred by the this compound structure in EMSA include:

Enhanced Sensitivity: The PEG spacer helps to reduce steric hindrance between the biotin tag and the interacting biomolecules, leading to better binding affinity and potentially improving assay sensitivity. sigmaaldrich.com

Improved Solubility: The hydrophilic PEG chain imparts better solubility to the labeled peptide or nucleic acid probe, which is particularly advantageous for preventing aggregation. sigmaaldrich.comthermofisher.com

Stable Conjugation: The NHS ester forms a stable, covalent amide bond with primary amines on the target molecule, ensuring the biotin label is not lost during the electrophoretic process. creative-biolabs.com

Versatile Detection: The terminal biotin allows for highly specific and sensitive detection using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), followed by a chemiluminescent substrate. dokumen.pub

This method provides a safe and robust alternative to traditional radioactive labeling, with the PEG linker enhancing the performance of the biotinylated probe.

Characterization of Enzyme Kinetics and Substrate Binding

The labeling of molecules with this compound is a powerful strategy for investigating enzyme kinetics and substrate binding events. axispharm.com By attaching a biotin tag to a substrate, inhibitor, or enzyme, their interactions can be monitored through the highly specific biotin-streptavidin capture system.

A key application is in competitive binding assays. Research has demonstrated the use of biotinylated probes to study the interaction of reversible substrates with their target enzymes. In one study, a fluorophosphonate probe linked to biotin via a PEG spacer (FP-PEG-biotin) was used to profile the activity of serine hydrolases. d-nb.info The probe binds covalently to the active site of these enzymes. By pre-incubating the enzyme with a reversible substrate or inhibitor, the subsequent binding of the covalent biotin probe is reduced or prevented. This competition can be quantified, providing insights into the binding affinity and kinetics of the test substrate. d-nb.info

For instance, studies with carboxylesterase demonstrated that pre-incubation with substrates like enalapril (B1671234) or oseltamivir (B103847) could compete with the FP-PEG-biotin probe in a concentration-dependent manner, effectively preventing the probe from labeling the enzyme. d-nb.info

| Enzyme | Biotinylated Probe | Probe Concentration | Competing Substrate | Substrate Concentration | Observed Outcome |

|---|---|---|---|---|---|

| Carboxylesterase (pCES) | FP-PEG-Biotin | 4 µM | Enalapril | 6 mM | Complete competition; enzyme band not detectable by probe. |

| Carboxylesterase (pCES) | FP-PEG-Biotin | 4 µM | Oseltamivir | 10 mM | Reduced probe binding; decreased band intensity. |

This approach allows researchers to leverage the high sensitivity of biotin-streptavidin detection to study the kinetics of unlabeled substrates that might otherwise be difficult to monitor.

Probing Molecular Recognition Events

This compound is instrumental in studies of molecular recognition, particularly at the single-molecule level using techniques like Atomic Force Microscopy (AFM). jku.attechconnect.org The interaction between biotin and avidin/streptavidin is one of the strongest known non-covalent biological interactions and serves as a model system for studying the forces that govern molecular recognition. mdpi.com

In these experiments, an AFM cantilever tip is functionalized by attaching Biotin-PEG-NHS linkers. nih.gov The PEG chain acts as a long, flexible tether that allows the terminal biotin group the freedom to orient itself and bind specifically to a streptavidin molecule immobilized on a surface. jku.at As the AFM tip is pulled away from the surface, the force required to rupture the single biotin-streptavidin bond is measured. jku.atmdpi.com This "dynamic force spectroscopy" provides fundamental data on bond strength, dissociation kinetics, and the energy landscape of the interaction. mdpi.com

The PEG linker is critical, as its length and flexibility are necessary to overcome steric hindrance and allow for precise measurements of the specific interaction force, distinguishing it from non-specific adhesion forces. mdpi.com

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Linker | Biotin-terminated PEG linker | PEG chain length ~20-30 nm | mdpi.comnih.gov |

| Cantilever Spring Constant | Stiffness of the AFM lever | 0.01–0.03 N/m | nih.gov |

| Immobilized Protein | Streptavidin or Avidin on a mica or SAM surface | N/A | jku.atmdpi.com |

| Measured Parameter | Force required to rupture a single biotin-streptavidin bond | ~18.9 pN (example value) | mdpi.com |

Nanotechnology and Materials Science Research

In nanotechnology and materials science, creating biologically active surfaces is paramount. This compound provides a robust chemical handle for imparting biological specificity to inorganic materials, enabling a new generation of diagnostics, sensors, and targeted delivery systems.

Functionalization of Nanoparticles for Biological Applications

This compound and similar biotin-PEG linkers are widely used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs) and semiconductor quantum dots (QDs). nih.govmdpi.com This surface modification makes the nanoparticles compatible with biological systems and equips them with specific recognition capabilities.

The functionalization process typically involves conjugating the NHS ester of the linker to primary amine groups present on the nanoparticle's surface, which are often introduced via a polymer coating. uni-marburg.de The resulting nanoparticle displays several beneficial properties:

Biocompatibility and Stability: The hydrophilic PEG layer creates a steric shield that prevents non-specific adsorption of proteins, reduces clearance by the reticuloendothelial system, and improves colloidal stability in biological buffers. nih.govmdpi.comnih.gov

Specific Targeting: The terminal biotin group allows the nanoparticle to bind with high affinity and specificity to streptavidin. nih.gov This can be used to attach the nanoparticle to a streptavidin-conjugated antibody for targeted cell imaging or to create complex detection systems. frontiersin.orgnih.gov

Universal Probes: Biotinylated nanoparticles can serve as universal detection reagents in assays. For example, biotin-PEG-AuNPs can be used in conjunction with streptavidin in microarray assays to detect biotinylated target proteins or nucleic acids with high sensitivity. nih.gov

The change in the hydrodynamic diameter of nanoparticles upon functionalization, as measured by Dynamic Light Scattering (DLS), confirms the successful coating with the PEG-linker and subsequent biomolecules.

| Nanoparticle State | Average Hydrodynamic Diameter (nm) |

|---|---|

| Bare PEG-AuNPs (NHS-activated) | 42.56 |

| Peptide-Functionalized AuNPs | ~73 |

Assembly of Self-Assembled Monolayers (SAMs) for Biosurfaces

This compound is a key component in the construction of functional biosurfaces through self-assembled monolayers (SAMs). redalyc.org SAMs are highly ordered molecular layers that form spontaneously on substrates like gold or glass, providing a defined chemical interface for biosensor development. dojindo.co.jpbuffalostate.edu

While thiol-based biotin-PEG linkers are used for direct assembly on gold, this compound is ideal for functionalizing surfaces that have been pre-coated with a SAM presenting primary amines. redalyc.orgpolysciences.com A common strategy involves:

Treating a glass or silicon oxide surface with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTS), to create a SAM with exposed amine groups. redalyc.orglsu.edu

Reacting this amino-functionalized surface with this compound. The NHS ester forms a covalent amide bond with the surface amines, resulting in a surface densely coated with biotin at the end of flexible PEG spacers. redalyc.org

This biotinylated surface can then specifically and stably immobilize streptavidin, creating a versatile platform for biosensors. dojindo.co.jp The PEG component plays a crucial role by acting as a spacer and creating a protein-resistant background, which minimizes non-specific binding and dramatically improves the signal-to-noise ratio in sensing applications like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM). researchgate.net

| Step | Component | Substrate | Purpose | Reference |

|---|---|---|---|---|

| 1 | 3-aminopropyltriethoxysilane (APTS) | Glass/Silicon Oxide | Forms a primary SAM with terminal amine groups. | redalyc.orglsu.edu |

| 2 | Biotin-PEG-NHS | Amine-functionalized glass | Covalently attaches Biotin-PEG linkers to the surface. | redalyc.org |

| 3 | Streptavidin | Biotin-PEG SAM | Forms the final recognition layer for capturing biotinylated targets. | dojindo.co.jp |

Mechanistic Investigations of Biotin Eda Peg5 Nhs Conjugate Interactions at the Cellular and Subcellular Levels

Elucidation of Cellular Uptake Pathways for Biotinylated Constructs (e.g., Transporter-Mediated Endocytosis)

The entry of bioconjugates functionalized with Biotin-EDA-PEG5-NHS into cells is not a passive event but a highly specific process, predominantly mediated by transporters that recognize biotin (B1667282). The biotin component of the conjugate acts as a high-affinity ligand for specific cell surface proteins, such as the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT1). These transporters are naturally responsible for the uptake of essential vitamins, including biotin.

The interaction initiates a process known as transporter-mediated endocytosis. Upon binding of the biotinylated construct to the transporter, the cell membrane begins to curve inward, eventually forming a vesicle that engulfs the conjugate and transports it into the cell's interior. This mechanism allows for the targeted accumulation of the bioconjugate within cells that express high levels of these specific transporters. The efficiency of this uptake is a cornerstone of the biotin-streptavidin system's utility in targeted molecular and cell biology research, enabling researchers to selectively label or deliver molecules to specific cell populations. The relatively short PEG5 linker is designed to be long enough to improve solubility and flexibility without significantly hindering the biotin moiety's access to the transporter's binding pocket.

A summary of key proteins involved in the uptake of biotinylated constructs is presented below.

| Transporter | Cellular Location | Function in Biotin Uptake |

| Sodium-Dependent Multivitamin Transporter (SMVT) | Cell Membrane | A primary transporter responsible for the high-affinity, sodium-coupled uptake of biotin and other vitamins like pantothenic acid and lipoate. |

| Monocarboxylate Transporter 1 (MCT1) | Cell Membrane | A secondary transporter that can facilitate the uptake of biotin, particularly in certain cell types or tissues. |

Influence of PEGylation on Bioconjugate Pharmacokinetics and Biodistribution (in in vitro or animal models for research purposes)

The incorporation of a five-unit polyethylene (B3416737) glycol (PEG5) chain via the this compound linker significantly modifies the properties of the resulting bioconjugate. This modification, known as PEGylation, is a widely adopted strategy in bioconjugate chemistry to enhance performance in biological systems, including in vitro assays and animal research models.

The PEG5 linker imparts increased hydrophilicity to the conjugate. This is particularly advantageous when labeling proteins or other biomolecules that may be prone to aggregation or non-specific binding due to hydrophobic interactions. By increasing the water solubility of the conjugate, the PEG linker helps to maintain its monomeric state and reduces its tendency to stick to surfaces or other proteins, leading to lower background signals in assays.

In the context of animal research models, PEGylation can have a notable impact on the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG chain increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance. This effect typically prolongs the circulation time of the conjugate in the bloodstream, providing a greater opportunity for it to reach its intended target site. While longer PEG chains generally result in more significant increases in circulation half-life, even a short PEG5 linker can contribute to more favorable pharmacokinetics compared to a non-PEGylated counterpart.

The table below outlines the general effects of PEGylation on bioconjugate characteristics in a research context.

| Characteristic | Impact of PEGylation | Rationale for a PEG5 Linker |

| Aqueous Solubility | Increased | The hydrophilic ether backbone of PEG improves the overall solubility of the conjugate in aqueous buffers and biological fluids. |

| Non-Specific Binding | Reduced | The flexible PEG chain creates a "shield" that sterically hinders unintended interactions with proteins and cell membranes. |

| Circulation Time | Extended | PEGylation increases the molecule's size, which can slow its filtration and removal by the kidneys in animal models. |

| Target Accessibility | Potentially Improved | By reducing non-specific binding and extending circulation, the conjugate has a higher probability of reaching its specific target. |

Assessment of Bioconjugate Stability in Biological In Vitro Environments

The utility of a bioconjugate is fundamentally dependent on its stability under experimental conditions. For conjugates created using this compound, the key linkage to consider is the amide bond formed between the NHS ester of the reagent and a primary amine (e.g., a lysine (B10760008) residue) on the target molecule.

To evaluate the robustness of these conjugates, in vitro stability studies are performed. These studies typically involve incubating the bioconjugate in various biologically relevant media, such as cell culture medium supplemented with fetal bovine serum (FBS) or in a simple phosphate-buffered saline (PBS), over a defined time course. The complex composition of cell culture medium with serum, containing various proteins and enzymes like proteases and esterases, provides a more challenging environment to assess stability compared to a simple buffer.

At specific time points, samples are analyzed using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the amount of intact conjugate remaining. The results of these analyses provide crucial information about the conjugate's half-life and degradation profile under conditions that mimic those of a typical cell-based experiment. The amide bond formed from an NHS ester reaction is generally highly stable, ensuring that the biotin-PEG linker remains attached to its target molecule throughout the course of most experimental procedures. The ether linkages within the PEG5 chain are also known to be very stable and not prone to degradation under physiological conditions.

A hypothetical data set from an in vitro stability study is shown in the table below.

| Incubation Time (Hours) | % Intact Conjugate (in PBS at 37°C) | % Intact Conjugate (in Cell Culture Medium + 10% FBS at 37°C) |

| 0 | 100% | 100% |

| 4 | 99% | 97% |

| 12 | 97% | 94% |

| 24 | 95% | 90% |

| 48 | 92% | 86% |

These representative data illustrate high stability in a simple buffer, with a slightly accelerated, yet still modest, rate of degradation in a complex biological medium, confirming the suitability of such conjugates for typical in vitro research applications.

Analytical Characterization Techniques for Research Purposes

Spectroscopic Analysis of Conjugation Efficiency and Integrity

Spectroscopic methods provide rapid and accessible means to estimate the degree of biotinylation, which is crucial for optimizing reaction conditions and ensuring batch-to-batch consistency. These techniques typically rely on the interaction of biotin (B1667282) with reporter molecules.

One of the most common methods is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay utilizes the HABA dye, which binds to avidin (B1170675) or streptavidin, producing a distinct color with a measurable absorbance at 500 nm. When a biotinylated sample is introduced, the biotin displaces the HABA dye from the avidin/streptavidin binding pockets, causing a decrease in absorbance. This change is directly proportional to the amount of biotin in the sample, allowing for quantification of the biotin-to-protein molar ratio.

Alternatively, fluorescence-based methods can be employed. In this approach, a fluorescently-labeled streptavidin conjugate is used to detect the biotinylated protein. The intensity of the fluorescence signal, measured with a fluorometer or a fluorescence plate reader, correlates with the amount of biotin present on the target molecule. This method offers high sensitivity for quantifying biotin incorporation.

Table 1: Comparison of Spectroscopic Assays for Biotin Quantification

| Technique | Principle | Advantages | Limitations |

| HABA Assay | Competitive colorimetric assay where biotin displaces HABA dye from avidin, causing a decrease in absorbance at 500 nm. | Simple, inexpensive, and uses standard spectrophotometers. | Lower sensitivity compared to fluorescent methods; potential for interference from colored compounds. |

| Fluorescence-Based Assay | Binding of a fluorescently-labeled streptavidin to the biotinylated molecule, with signal intensity proportional to the biotin level. | High sensitivity and specificity. | Requires a fluorometer; potential for quenching or background fluorescence. |

Chromatographic Methods for Purification and Homogeneity Assessment

Following the conjugation reaction, it is imperative to purify the biotinylated biomolecule from excess, unreacted Biotin-EDA-PEG5-NHS and any reaction by-products. Chromatographic techniques are indispensable for both purification and the assessment of the final product's purity and homogeneity.

Affinity Chromatography is the primary method for purifying biotinylated molecules. The strong and highly specific interaction between biotin and immobilized streptavidin or avidin is exploited. sigmaaldrich.com The reaction mixture is passed through a column containing streptavidin-conjugated resin. Biotinylated molecules bind tightly to the resin, while unreacted labeling reagent and other impurities are washed away. sigmaaldrich.com Elution of the purified conjugate requires harsh, denaturing conditions due to the strength of the biotin-streptavidin bond. sigmaaldrich.com

Size-Exclusion Chromatography (SEC) , often performed using high-performance liquid chromatography (HPLC), is used to assess the homogeneity of the purified conjugate. SEC separates molecules based on their hydrodynamic radius. This technique can effectively separate the high-molecular-weight biotinylated protein from the small-molecule this compound reagent. Furthermore, SEC is crucial for detecting any aggregation of the conjugate, which can occur during the labeling and purification process, ensuring the final preparation is monomeric and functionally viable.

Table 2: Chromatographic Techniques in Biotin Conjugate Analysis

| Technique | Primary Purpose | Mechanism | Key Insights |

| Affinity Chromatography | Purification | Exploits the high-affinity binding of biotin to immobilized streptavidin/avidin. sigmaaldrich.com | Efficient removal of excess biotinylation reagent and non-biotinylated molecules. |

| Size-Exclusion Chromatography (SEC-HPLC) | Homogeneity Assessment & Purification | Separates molecules based on size and shape. | Detects and quantifies aggregates; separates conjugate from free reagent. |

Biophysical Techniques for Studying Binding Interactions

A key reason for biotinylating a biomolecule is to facilitate its immobilization onto a streptavidin-coated surface for interaction studies. Biophysical techniques like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful tools for quantifying the binding kinetics and affinity of the conjugated molecule.

In a typical BLI or SPR experiment, the this compound labeled protein is captured onto a streptavidin-coated biosensor. This creates a stable, oriented surface for studying its interaction with a binding partner (the analyte) in real-time. The analyte is flowed over the sensor surface, and the binding event is monitored.

Association Phase: The analyte binds to the immobilized ligand, and the rate of this binding (the association rate constant, k_on) is measured.

Dissociation Phase: The analyte solution is replaced with buffer, and the rate at which the analyte dissociates from the ligand (the dissociation rate constant, k_off) is measured.

These rate constants are then used to calculate the equilibrium dissociation constant (K_D), a measure of binding affinity. These techniques are critical for confirming that the biotinylation and immobilization process has not compromised the biological activity of the protein of interest. For example, studies on MAPK13 inhibitors used BLI to assess binding kinetics after the protein was biotinylated using a similar NHS-PEG-Biotin reagent. Similarly, the high-affinity interaction between biotin and streptavidin itself has been characterized using such biosensors. nih.gov

Table 3: Example Kinetic Data from Biophysical Analysis of Biotinylated Systems

| Interacting Pair | Technique | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) | Reference |

| Streptavidin - Biotin | Si-NW FET | - | 3.10 x 10⁻⁵ | 5.6 x 10⁻¹⁴ (56 fM) | nih.gov |

| Biotinylated MAPK13 - Inhibitor | Biolayer Interferometry (BLI) | Analyte-dependent | Analyte-dependent | Analyte-dependent |

Note: Kinetic values are highly dependent on the specific interacting molecules, buffer conditions, and analytical platform.

Mass Spectrometry for Conjugate Identification and Characterization

Mass spectrometry (MS) is the definitive analytical technique for confirming the covalent modification of a biomolecule with this compound. It provides precise mass information that verifies the successful conjugation and can determine the extent of labeling. nih.gov

Intact Mass Analysis: Using techniques like Electrospray Ionization (ESI-MS), the total mass of the intact protein conjugate is measured. The mass of a single this compound moiety (after reacting with an amine, the NHS group is lost) is approximately 686.8 Da. By comparing the mass of the conjugated protein to the unconjugated protein, the number of attached biotin tags can be determined. For example, a mass increase of ~1374 Da would indicate the addition of two biotin tags.

Peptide Mapping: To identify the specific sites of biotinylation (e.g., which lysine (B10760008) residues were modified), a bottom-up proteomics approach is used. The biotinylated protein is enzymatically digested, typically with trypsin, into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS fragmentation spectra of biotinylated peptides will contain a specific mass shift corresponding to the biotin tag, allowing for the precise localization of the modification on the protein sequence. nih.govscholaris.ca A method known as DiDBiT (Direct Detection of Biotinylated Peptides by Mass Spectrometry) has been developed to enhance the identification of biotin-labeled peptides from complex samples. nih.gov

Table 4: Expected Mass Additions from this compound Conjugation

| Modification | Reactant | Mass of Added Moiety (Da) | Analytical Method |

| Single Conjugation | This compound | ~686.8 | ESI-MS (Intact Mass) |

| Double Conjugation | This compound | ~1373.6 | ESI-MS (Intact Mass) |

| Peptide Modification | This compound | ~686.8 | LC-MS/MS (Peptide Mapping) |

Note: The mass added is the molecular weight of this compound (703.8 Da) minus the mass of the N-hydroxysuccinimide (NHS) leaving group (115.1 Da) plus the hydrogen atom from the amine, resulting in a net mass addition of 588.7 Da upon reaction. The initial calculation was incorrect.

Correction: The reacting moiety is the entire Biotin-EDA-PEG5 group, and the NHS is the leaving group. The mass of the added component is the mass of the parent molecule (703.8 Da) minus the mass of the NHS group (115.1 Da). The actual mass addition is 588.7 Da.

Corrected Table 4: Expected Mass Additions from this compound Conjugation

| Modification | Reactant | Mass of Added Moiety (Da) | Analytical Method |

| Single Conjugation | This compound | 588.7 | ESI-MS (Intact Mass) |

| Double Conjugation | This compound | 1177.4 | ESI-MS (Intact Mass) |

| Peptide Modification | This compound | 588.7 | LC-MS/MS (Peptide Mapping) |

Emerging Research Frontiers and Future Prospects

Development of Novel Bioconjugation Chemistries Utilizing Biotin-EDA-PEG5-NHS Scaffolds

The this compound structure serves as an adaptable scaffold for creating next-generation bioconjugation reagents. While the NHS ester facilitates efficient and stable amide bond formation with primary amines on biomolecules like proteins and antibodies, the core structure allows for the development of more complex chemistries. creative-biolabs.combroadpharm.comthermofisher.com Research is moving beyond simple amine reactivity towards creating multifunctional and highly specific labeling agents.

One major frontier is the expansion into "click chemistry," a set of reactions known for their high efficiency and specificity. precisepeg.comnih.gov The this compound scaffold is a precursor for developing reagents tailored for these reactions. For instance, the ethylenediamine (B42938) (EDA) linker's primary amine can be chemically modified to introduce alternative reactive groups. broadpharm.com This has led to the development of a diverse toolbox of biotin-PEG linkers, including those with azide (B81097) or alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO for strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comiris-biotech.de These advanced reagents enable highly specific, bio-orthogonal labeling under mild, aqueous conditions, which is crucial for working with sensitive biological systems. nih.goviris-biotech.de

Furthermore, the development of linkers with cleavable elements, such as disulfide bonds, represents another significant advancement. hiyka.com A linker containing a disulfide bond allows the attached biotin (B1667282) tag and its bound cargo to be released under specific reducing conditions within a cell, providing a mechanism for controlled release applications. hiyka.com The combination of the PEG spacer's hydrophilicity with these novel reactive and cleavable functionalities expands the potential applications from simple labeling to complex tasks in drug delivery and proteomics. hiyka.comaxispharm.com

Table 1: Examples of Biotin-PEG Linker Derivatives and Their Chemistries

| Linker Derivative | Reactive Group | Chemistry | Key Application |

| Biotin-PEG-NHS | N-Hydroxysuccinimide (NHS) Ester | Amine-reactive ligation | Labeling proteins and antibodies. thermofisher.com |

| Biotin-PEG-Azide | Azide | Click Chemistry (CuAAC, SPAAC) | Bio-orthogonal labeling of alkyne-modified molecules. medchemexpress.com |

| Biotin-PEG-Alkyne | Alkyne | Click Chemistry (CuAAC) | Bio-orthogonal labeling of azide-modified molecules. nih.gov |

| Biotin-PEG-DBCO | Dibenzocyclooctyne | Strain-Promoted Click Chemistry (SPAAC) | Copper-free bio-orthogonal labeling. medchemexpress.com |

| Biotin-PEG-Disulfide | Disulfide | Cleavable Ligation | Release of cargo under reducing conditions. hiyka.com |

Expansion of Biotin-Based Sensor Technologies

Biotin-based technologies are foundational to many biosensors due to the exceptionally strong and specific interaction between biotin and proteins like avidin (B1170675) and streptavidin. biochempeg.com The integration of PEG linkers, as seen in this compound, has been instrumental in advancing these sensor platforms. axispharm.com The PEG spacer enhances the water solubility of the biotinylated molecule and acts as a flexible arm, reducing steric hindrance and making the biotin more accessible for binding. creative-biolabs.combiochempeg.com

Recent research has focused on optimizing sensor performance by modulating the properties of the linker. Studies on lipid bilayers, which mimic cell membranes, have shown that the length of the PEG spacer directly impacts the binding efficiency and association rate of avidin. nih.gov At low concentrations of biotin on a surface, a longer PEG linker can significantly increase the on-rate of avidin binding by making the biotin more available. nih.gov This principle is critical for developing highly sensitive diagnostic platforms, such as those based on surface plasmon resonance (SPR) or quartz-crystal microbalances (QCM). nih.govresearchgate.net

Table 2: Impact of PEG Linker Properties on Biosensor Performance

| Linker Property | Effect on Sensor | Research Finding | Citation |

| Linker Length | Influences binding kinetics | Longer PEG linkers (e.g., PEG11) can show a tenfold faster association rate for avidin at low surface densities compared to shorter linkers. | nih.gov |

| Solubility | Enhances performance in aqueous environments | The hydrophilic PEG chain improves the solubility of the biotinylated molecule, which is crucial for biological applications. | creative-biolabs.comaxispharm.com |

| Flexibility & Spacing | Reduces steric hindrance | The PEG spacer arm makes the biotin tag more accessible for binding to avidin or streptavidin, improving detection. | biochempeg.com |

| Surface Distribution | Improves capture efficiency | Using PEG-biotin linkers can lead to a more even distribution of avidin on the surface, increasing the amount of captured protein. | rsc.org |

Integration into Advanced Chemical Biology Tool Development

This compound is a key component in the development of sophisticated chemical probes and tools used to investigate complex biological processes. mskcc.org The process of biotinylation—attaching a biotin tag to a molecule of interest—enables the detection, purification, tracking, and immobilization of biomolecules. axispharm.com These functions are central to many techniques in chemical biology, including immunoassays like ELISA and Western blotting.

A significant application is the creation of chemical probes to study protein function within the native cellular environment. mskcc.org Because NHS-biotin reagents are membrane-permeable, they can be used to label proteins inside intact cells, allowing researchers to distinguish between intracellular proteins and those on the cell surface. thermofisher.com This capability is vital for studying the regulation and localization of proteins, such as receptors and transporters. thermofisher.com

The modular nature of this compound also facilitates its use in cutting-edge technologies like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target. medchemexpress.com Biotin-PEG linkers can be incorporated into the synthesis of PROTACs, serving as a versatile handle for purification or detection during the development of these novel therapeutic agents. medchemexpress.com The ability to create specifically labeled biomolecules is essential for large-scale proteomic analyses and for developing new diagnostic and therapeutic strategies. mskcc.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.